9,10-Phenanthrenediol, dibenzoate
Description
Structure
3D Structure
Properties
CAS No. |
71310-31-1 |
|---|---|
Molecular Formula |
C28H18O4 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(10-benzoyloxyphenanthren-9-yl) benzoate |
InChI |
InChI=1S/C28H18O4/c29-27(19-11-3-1-4-12-19)31-25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(25)32-28(30)20-13-5-2-6-14-20/h1-18H |
InChI Key |
HFMSVFXDRXRZHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C4=CC=CC=C42)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving the 9,10 Phenanthrene Moiety
Elucidating Reaction Mechanisms of Phenanthrene (B1679779) Derivatives
The reactivity of phenanthrene derivatives is complex and varied. The 9,10-positions of the phenanthrene ring system are particularly reactive, a characteristic attributed to their resemblance to an alkene double bond in terms of bond length and chemical behavior. libretexts.orgwikipedia.org This heightened reactivity makes phenanthrene and its derivatives, including 9,10-phenanthrenediol, dibenzoate, susceptible to a range of reactions, from oxidation and reduction to electrophilic substitutions. slideshare.net
Redox Chemistry of Phenanthrene-9,10-diones and Related Structures
Phenanthrene-9,10-dione, also known as phenanthrenequinone (B147406), is a key derivative in the study of phenanthrene's redox chemistry. It can be synthesized through the oxidation of phenanthrene using various oxidizing agents like chromic acid. wikipedia.orgthieme-connect.de The redox properties of phenanthrenequinones are central to their utility in constructing electrochemical sensors and as models for biological systems. thieme-connect.de
The electrochemical behavior of phenanthrenequinone on electrode surfaces has been a subject of detailed investigation. For instance, studies using cyclic voltammetry have analyzed the adsorption and surface-confined electrochemical reactions of 9,10-phenanthrenequinone on gold electrodes. researchgate.net These studies reveal that while it adsorbs to gold, the interaction is weaker than on graphite (B72142) surfaces. researchgate.net The redox reaction of adsorbed phenanthrenequinone involves a two-electron process, and its rate can be quantified. researchgate.net
Furthermore, the redox chemistry extends to the formation of quinhydrone (B85884) derivatives. The reaction between phenanthrene-9,10-dione and phenanthrene-9,10-diol yields the first ortho-quinhydrone derivative, a crystalline solid characterized by hydrogen-bonded molecular pairs. researchgate.net The formation and stability of such complexes are driven by redox and intermolecular interactions. researchgate.net The study of these systems provides insights into the modular assembly of complex, redox-active molecular structures. researchgate.net
Electron Transfer Processes in Phenanthrenequinone Reactivity
Electron transfer is a fundamental process in many reactions involving phenanthrenequinone. acs.org Both photoinduced and ground-state electron transfer events play a critical role in its chemical transformations. The formation of charge-transfer complexes between phenanthrenequinone derivatives and various electron donors has been studied to understand these processes. mdpi.com
Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the properties of charge transfer complexes of nitrated phenanthrenequinones with aromatic π-electron donors. mdpi.comresearchgate.net These studies calculate the amount of charge transfer in both the ground and excited states, providing a quantitative measure of the electron transfer process. mdpi.com For instance, upon excitation, a significant increase in charge transfer from the donor to the acceptor is observed, indicating the formation of a [Donor+ - Acceptor-] complex. mdpi.com
The efficiency of these electron transfer processes is influenced by the electronic properties of both the phenanthrenequinone acceptor and the donor molecule. The energy difference between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor is a key factor controlling the formation of charge transfer complexes. mdpi.com
Photochemical Reaction Pathways
Phenanthrenequinone is a highly photoreactive molecule, and its photochemical reactions have been extensively studied. These reactions often proceed through excited states and involve processes like photoinduced electron transfer and cycloadditions, leading to a variety of products.
Photoinduced Electron Transfer (PeT) Mechanisms in Phenanthrenequinone Systems
Photoinduced electron transfer (PET) is a key mechanism in the photochemistry of phenanthrenequinone. wikipedia.org In a PET process, an excited state of a molecule, in this case, phenanthrenequinone, transfers an electron to an acceptor or receives an electron from a donor. wikipedia.orgyoutube.com This initial electron transfer step generates a radical ion pair, which can then undergo further reactions.
The PET mechanism is central to the visible light-triggered photoclick cycloaddition of 9,10-phenanthrenequinone with electron-rich alkenes. nih.govnih.govacs.org Upon photoexcitation, phenanthrenequinone (PQ) is promoted to an excited state (PQ*), which then engages in an electron transfer with the alkene. nih.govrsc.org This results in the formation of a 1,6-biradical intermediate that subsequently undergoes intramolecular radical recombination to form a [4+2] cycloadduct. rsc.org The efficiency of this PET process can be enhanced by modifying the electronic properties of the reactants. rsc.orgscienceopen.com The entire process can be modeled using principles like the Rehm-Weller equation, which relates the free energy change of the reaction to the electrochemical potentials of the donor and acceptor and the excitation energy. youtube.com
Light-Triggered Cycloaddition Reactions (e.g., Dione-Vinyl Ether Photocycloaddition)
A significant application of the photochemical reactivity of phenanthrenequinone is in light-triggered cycloaddition reactions. rug.nl These reactions, often termed "photoclick" reactions, are valued for their high efficiency, selectivity, and spatiotemporal control afforded by the use of light. rug.nlrug.nlrug.nl
A prominent example is the [4+2] photocycloaddition between 9,10-phenanthrenequinone and electron-rich alkenes, such as vinyl ethers. nih.govnih.govacs.org This reaction, initiated by visible light, proceeds rapidly under mild and biocompatible conditions to form fluorescent cycloadducts. nih.govacs.org The mechanism involves the initial photoexcitation of phenanthrenequinone, followed by the PET process described earlier. nih.gov The resulting adducts are typically 1,4-dioxine derivatives. tandfonline.com The reaction's versatility has been demonstrated with various aurones and other olefins. tandfonline.comtandfonline.com While the formation of 1,4-dioxine derivatives is common, in some cases, the formation of ketooxetane structures has also been reported, and occasionally, both types of adducts are produced simultaneously. tandfonline.com
Electrophilic and Addition Reactions on the Phenanthrene Scaffold
The phenanthrene scaffold, with its fused benzene (B151609) rings, undergoes electrophilic substitution and addition reactions, although its reactivity differs from that of benzene. libretexts.orgslideshare.net Phenanthrene is generally more reactive than benzene in these reactions due to a lower net loss in stabilization energy in the intermediate step. libretexts.org
Reactions typically occur at the 9 and 10 positions. wikipedia.org Examples of electrophilic substitution reactions include nitration, bromination, and Friedel-Crafts acylation. numberanalytics.comnumberanalytics.com Nitration with a mixture of nitric and sulfuric acids can lead to a mixture of nitro derivatives. numberanalytics.com Similarly, bromination with bromine in the presence of a catalyst like iron(III) bromide yields 9-bromophenanthrene. wikipedia.orgnumberanalytics.com The orientation of these substitution reactions is influenced by both electronic and steric factors. numberanalytics.com
Addition reactions also readily occur on the phenanthrene ring system. For instance, the reduction of phenanthrene with hydrogen gas and a Raney nickel catalyst results in the formation of 9,10-dihydrophenanthrene. wikipedia.org The reactivity of the 9,10-bond, which has more double-bond character than other bonds in the molecule, makes it susceptible to addition reactions. libretexts.org The degradation of phenanthrene can also be initiated by radical attack, for example, by hydroxyl radicals attacking the electron-rich 9- and 10-positions to form 9,10-phenanthrenediol. rsc.org
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 9,10 Phenanthrenediol, Dibenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 9,10-Phenanthrenediol, dibenzoate, both one-dimensional and two-dimensional NMR experiments are crucial for assigning the specific positions of atoms and understanding the molecule's spatial arrangement.
One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental data for structural analysis. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the phenanthrene (B1679779) core and the benzoate (B1203000) groups. Protons on the phenanthrene skeleton typically appear in the aromatic region (δ 7.0-9.0 ppm). The specific chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic effects of the dibenzoate substituents. The protons of the two benzoate groups will also resonate in the aromatic region, typically between δ 7.4 and 8.2 ppm. The introduction of the benzoate groups can cause downfield shifts for nearby protons on the phenanthrene ring compared to the unsubstituted parent diol. mdpi.com
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to the molecule's potential symmetry, the number of observed signals can indicate the equivalence of certain carbon atoms. orgchemboulder.com The spectrum will feature signals for the carbonyl carbons of the ester groups, which are characteristically found far downfield (δ 164-168 ppm). The aromatic carbons of both the phenanthrene and benzoate moieties will appear in the δ 120-150 ppm range. Quaternary carbons, those without attached protons, generally show weaker signals. orgchemboulder.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenanthrene Aromatic Protons (CH) | 7.0 - 9.0 | 120 - 140 |
| Benzoate Aromatic Protons (CH) | 7.4 - 8.2 | 128 - 135 |
| Ester Carbonyl Carbon (C=O) | N/A | 164 - 168 |
| Phenanthrene C-O Carbon | N/A | 140 - 150 |
| Benzoate Quaternary Carbon | N/A | 130 - 135 |
Note: These are generalized predicted ranges. Actual values can vary based on solvent and specific electronic effects.
Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle by establishing connectivity between atoms. harvard.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the spin-spin coupling networks within the individual aromatic rings of the phenanthrene core and the benzoate groups, allowing for the assignment of adjacent protons. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms. columbia.edu This is a highly sensitive technique that allows for the definitive assignment of carbon signals based on the proton assignments derived from the ¹H and COSY spectra. sdsu.edu For every C-H bond in the molecule, a cross-peak is expected in the HSQC spectrum.
Correlations between the protons on the benzoate rings and the carbonyl carbon of the ester group.
The crucial correlation between protons on the phenanthrene ring and the ester carbonyl carbon, which confirms the point of attachment of the benzoate groups.
Correlations between protons on one aromatic ring of the phenanthrene core and carbons on the adjacent fused rings, confirming the phenanthrene skeleton's connectivity. emerypharma.com
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns.
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact elemental composition. For this compound (C₂₈H₁₈O₄), the theoretical monoisotopic mass is 418.1205 g/mol . epa.govnih.gov An HRMS measurement confirming this value would provide strong evidence for the molecular formula. diva-portal.orgacademie-sciences.fr
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, causing it to fragment in predictable ways. uni-saarland.de The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺·) and various fragment ions. nih.gov For this compound, the EI mass spectrum would be expected to show:
A molecular ion peak (M⁺·) at m/z = 418.
A prominent peak corresponding to the loss of a benzoyl radical (·COC₆H₅), resulting in a fragment at m/z = 313.
A very common fragment in benzoate esters, the benzoyl cation (C₆H₅CO⁺), which would produce a strong signal at m/z = 105 .
A peak from the loss of a benzoyloxy radical (·OCOC₆H₅) at m/z = 297.
Fragments related to the phenanthrene core itself.
Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound
| Fragment Description | Proposed Formula | Predicted m/z |
| Molecular Ion | [C₂₈H₁₈O₄]⁺· | 418 |
| Loss of Benzoyl Radical | [C₂₁H₁₃O₃]⁺ | 313 |
| Loss of Benzoyloxy Radical | [C₂₁H₁₃O₂]⁺ | 297 |
| Benzoyl Cation | [C₇H₅O]⁺ | 105 |
| Phenanthrene-like fragments | Various | <200 |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. su.se These techniques are excellent for identifying functional groups, as specific bonds vibrate at characteristic frequencies. ksu.edu.sa They are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. nih.gov
For this compound, the key vibrational modes would be:
C=O Stretching: A very strong and sharp absorption band in the IR spectrum, typically around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.
C-O Stretching: Strong bands in the IR spectrum in the region of 1250-1300 cm⁻¹ (asymmetric stretch) and 1050-1150 cm⁻¹ (symmetric stretch) corresponding to the C-O bonds of the ester linkage.
Aromatic C=C Stretching: Multiple bands of variable intensity in both IR and Raman spectra in the 1450-1600 cm⁻¹ region, arising from the vibrations of the aromatic rings.
Aromatic C-H Stretching: Medium to weak bands appearing above 3000 cm⁻¹.
Aromatic C-H Bending: Strong bands in the IR spectrum between 690-900 cm⁻¹ (out-of-plane bending) which can be diagnostic of the substitution pattern on the aromatic rings.
These spectroscopic signatures provide a rapid and reliable method for confirming the presence of the key ester and aromatic functional groups within the molecule. scirp.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |
| C=O Stretch | Ester | 1720 - 1740 | Strong |
| C=C Stretch | Aromatic | 1450 - 1600 | Variable |
| C-O Stretch | Ester | 1050 - 1300 | Strong |
| C-H Out-of-Plane Bend | Aromatic | 690 - 900 | Strong |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the IR spectrum would be dominated by vibrations from the aromatic rings and the ester functionalities.
The key expected absorption bands would include:
Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, are characteristic of C-H bonds on the aromatic phenanthrene and benzoate rings. libretexts.org
Carbonyl (C=O) Stretching: The most intense and diagnostically significant peak would be the C=O stretch from the ester groups. For aromatic esters like this, a strong, sharp absorption is expected in the range of 1730-1715 cm⁻¹. libretexts.org
Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the fused phenanthrene system and the benzoate rings. libretexts.org
Ester C-O Stretching: Two distinct C-O stretching bands are characteristic of esters. An asymmetrical C-O-C stretch would appear as a strong band between 1300-1200 cm⁻¹, while a symmetrical stretch would be found at a lower frequency, typically between 1100-1000 cm⁻¹. libretexts.org
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane ("oop") bending of the aromatic C-H bonds. The exact positions of these bands can provide information about the substitution pattern on the aromatic rings. libretexts.org
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |
| 1730-1715 | C=O Stretch | Aromatic Ester | Strong |
| 1600-1450 | C=C Stretch | Aromatic Ring | Variable |
| 1300-1200 | Asymmetrical C-O-C Stretch | Ester | Strong |
| 1100-1000 | Symmetrical C-O Stretch | Ester | Medium |
| 900-675 | C-H Out-of-Plane Bend | Aromatic | Strong |
Data are theoretical estimations based on established group frequencies. libretexts.org
Resonance Raman Spectroscopy in Solvatochromic Studies
Based on available literature, no specific studies utilizing Resonance Raman spectroscopy for the analysis of this compound have been reported. Such studies are more commonly performed on related compounds with specific chromophores that allow for selective enhancement, like its precursor 9,10-phenanthrenequinone, to investigate solute-solvent interactions and excited-state dynamics. academie-sciences.fr
Electronic Absorption and Emission Spectroscopy
The electronic absorption spectrum of this compound is expected to be dominated by the π → π* transitions of the phenanthrene chromophore. The addition of the dibenzoate groups, which act as auxochromes, would likely modify the spectrum compared to the parent 9,10-dihydrophenanthrene.
The phenanthrene system typically displays several absorption bands. The introduction of the oxygen atoms from the benzoate groups can cause a bathochromic (red shift) to longer wavelengths and a hyperchromic effect (increased absorbance) due to the extension of the conjugated system through the non-bonding electrons on the oxygen.
Table 2: Predicted UV-Visible Absorption Characteristics for this compound
| Transition Type | Chromophore | Expected Wavelength Region (nm) |
|---|---|---|
| π → π* | Phenanthrene Ring System | 250 - 350 |
| π → π* | Benzoate Group | ~230 and ~270-285 |
Data are theoretical estimations based on the parent chromophores. nist.gov
There are no specific studies on the solvatochromic effects on the absorption spectra of this compound found in the searched literature. Analysis of how different solvents affect the electronic transitions could provide insight into the change in dipole moment between the ground and excited states, but this has been more extensively studied for its highly polar precursor, 9,10-phenanthrenequinone. academie-sciences.frrsc.org
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing
A solved crystal structure for this compound is not available in the public crystallographic databases as per the conducted search. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. academie-sciences.fr If a single crystal of sufficient quality were analyzed, this technique would provide precise data on:
Molecular Conformation: The dihedral angles between the phenanthrene core and the two benzoate groups.
Bond Lengths and Angles: Exact measurements for all covalent bonds and angles within the molecule.
Crystal Packing: Intermolecular interactions, such as π–π stacking between the phenanthrene rings or other van der Waals forces, that govern the packing of molecules in the crystal lattice.
Cyclic Voltammetry for Electrochemical Characterization and Redox Potentials
No experimental data from cyclic voltammetry studies of this compound were found in the reviewed literature. The electrochemical behavior of this compound is expected to be significantly different from its precursor, 9,10-phenanthrenequinone, which is known for its reversible two-electron redox activity. nih.gov
The ester functional groups in this compound are electrochemically stable and not expected to undergo reduction or oxidation under typical cyclic voltammetry conditions. The phenanthrene aromatic system itself can be oxidized, but this generally requires a high positive potential. Therefore, it is predicted that this compound would be largely electrochemically inactive within the standard solvent potential windows, in stark contrast to the well-defined redox peaks observed for 9,10-phenanthrenequinone.
Computational Chemistry and Theoretical Studies on 9,10 Phenanthrenediol, Dibenzoate and Its Congeners
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations serve as a powerful tool in modern chemistry, providing deep insights into the electronic structure and reactivity of molecules. For complex aromatic systems like 9,10-Phenanthrenediol, dibenzoate and its related compounds, these computational methods are indispensable for understanding their fundamental properties.
Density Functional Theory (DFT) Applications to Molecular Geometry and Spectroscopic Properties
Density Functional Theory (DFT) has become a primary method for investigating the molecular and electronic structures of phenanthrene (B1679779) derivatives. aps.orgnih.gov By focusing on the electron density rather than the many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to predict molecular geometries and various spectroscopic properties.
DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in optimizing the ground-state geometry of phenanthrene-based molecules. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which are crucial for understanding the steric and electronic effects of substituents, such as the dibenzoate groups in this compound.
Furthermore, DFT is widely used to simulate spectroscopic data. The vibrational frequencies obtained from DFT calculations, after appropriate scaling, can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of complex vibrational modes. chemrxiv.org For instance, the calculated IR spectrum can help identify characteristic peaks for the aromatic rings and functional groups present in the molecule. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions and the influence of substituents on the absorption wavelengths. nih.gov The calculation of nuclear magnetic resonance (NMR) chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT has also proven valuable in the structural elucidation of phenanthrene derivatives. nih.govtandfonline.comscielo.br
Table 1: Examples of DFT Applications in the Study of Phenanthrene Derivatives
| DFT Application | Information Gained | Typical Method/Functional | Relevance to this compound |
| Geometry Optimization | Bond lengths, bond angles, dihedral angles, overall molecular conformation. | B3LYP/6-31G(d,p) | Understanding the spatial arrangement of the dibenzoate groups and their influence on the phenanthrene core. |
| Vibrational Frequency Analysis | Prediction of IR and Raman spectra for mode assignment. | B3LYP with appropriate basis sets | Aiding in the interpretation of experimental vibrational spectra to confirm molecular structure. |
| TD-DFT Calculations | Prediction of UV-Vis absorption spectra and electronic transitions. | TD-B3LYP | Elucidating the electronic properties and the effect of benzoate (B1203000) substitution on the chromophore. |
| NMR Chemical Shift Calculation | Prediction of 1H and 13C NMR chemical shifts. | GIAO-B3LYP | Assisting in the assignment of complex NMR spectra for structural verification. |
Molecular Modeling and Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
While quantum mechanical methods provide detailed electronic information, molecular modeling and dynamics simulations are essential for exploring the conformational flexibility and intermolecular interactions of larger systems over time.
Force Field Development and Validation for Phenanthrene Derivatives
Molecular mechanics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. The accuracy of these simulations is highly dependent on the quality of the force field parameters. For novel or specialized molecules like this compound, existing force fields may not be adequate, necessitating the development and validation of new parameters.
The process of force field development often involves using quantum mechanical calculations to derive parameters for bond stretching, angle bending, and torsional potentials. frontiersin.org For instance, the rotational barriers around key single bonds can be calculated using DFT or ab initio methods and then fitted to the torsional parameters of the force field. The Lennard-Jones parameters, which describe van der Waals interactions, are also critical for accurately modeling the non-bonded interactions of the phenanthrene core and the benzoate substituents. researchgate.net Validation of the new force field is typically achieved by comparing the results of molecular dynamics simulations with experimental data or high-level QM calculations for properties like density, heat of vaporization, or conformational preferences. frontiersin.org
Solvation Effects and Binding Energy Calculations
The behavior of this compound in a solution is significantly influenced by its interactions with the solvent molecules. Molecular dynamics simulations can explicitly model the solvent, providing a detailed picture of the solvation shell and its impact on the solute's conformation and properties. These simulations can be used to calculate the solvation free energy, which is a measure of the energetic cost or gain of transferring a molecule from the gas phase to a solvent. ufrj.br
Binding energy calculations are crucial for understanding how this compound might interact with other molecules, such as receptors or other components in a material. These calculations can be performed using both molecular mechanics and quantum mechanics. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches that combine molecular mechanics energies with continuum solvation models to estimate binding free energies. For higher accuracy, QM-based methods can be employed, especially for systems where charge transfer and polarization are important. DFT calculations have been used to investigate the regioselectivity of reactions with phenanthrene, showing a clear preference for the 9,10 C=C bond. cardiff.ac.uk
Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)
Computational methods have become an indispensable tool for the prediction and interpretation of spectroscopic data, offering insights that complement experimental findings.
The prediction of UV-Vis spectra is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide information on the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in the experimental spectrum. By analyzing the molecular orbitals involved in these transitions, one can understand the nature of the electronic excitations (e.g., π→π* transitions) and how they are influenced by the molecular structure, including the presence of the dibenzoate groups.
For the prediction of NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method, usually in conjunction with DFT, is the most widely used approach. nih.govtandfonline.com This method calculates the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predicted chemical shifts can be invaluable in assigning the signals in complex experimental 1H and 13C NMR spectra, especially for molecules with many similar protons or carbons. scielo.br The accuracy of these predictions has reached a level where they can be used to distinguish between different possible isomers or conformers of a molecule. tandfonline.comscielo.br
Table 2: Computational Methods for Spectroscopic Property Prediction
| Spectroscopic Technique | Computational Method | Predicted Parameters | Significance |
| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Excitation energies, oscillator strengths, λmax | Understanding electronic transitions and the effect of substituents on the chromophore. |
| Nuclear Magnetic Resonance (NMR) | Gauge-Including Atomic Orbital (GIAO) with DFT | 1H and 13C chemical shifts, coupling constants | Aiding in the assignment of complex spectra and confirming molecular structure. |
| Infrared (IR) Spectroscopy | DFT Frequency Calculations | Vibrational frequencies and intensities | Assigning vibrational modes and interpreting experimental IR spectra. |
Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and characterizing the fleeting transition states involved in the chemistry of phenanthrene and its derivatives. While specific theoretical studies on this compound are not extensively documented in current literature, research on the core phenanthrene structure and related congeners offers significant insights into their reactivity and transformation pathways.
Ab-initio Density Functional Theory (DFT) has been employed to study the reaction paths of C-C and C-H bond cleavages in the phenanthrene molecule. eurjchem.comresearchgate.net These studies find that the C-C bond cleavage proceeds through a singlet aromatic transition state via a disrotatory ring opening. eurjchem.com A suprafacial hydrogen atom shift follows the transition state. eurjchem.comresearchgate.net Theoretical calculations have determined the activation energies for C-C bond cleavage in phenanthrene to be in the range of 157.39-202.34 kcal/mol, with reaction energies between 62.639-182.423 kcal/mol. eurjchem.comresearchgate.net For the various C-H bond cleavages, the activation energies are calculated to be between 161.24-163.00 kcal/mol, with nearly identical reaction energies of 116-117 kcal/mol for all C-H bonds. eurjchem.comresearchgate.net
Further computational studies have explored the H-assisted isomerization of phenanthrene to its isomer, anthracene. nih.gov The potential energy diagram for this transformation reveals that the highest energy transition state is 149 kJ mol⁻¹ above the initial reactants (phenanthrene plus a hydrogen atom) and corresponds to a hydrogen migration step. nih.gov
The formation of the phenanthrene ring system has also been a subject of theoretical investigation. The gas-phase reaction of the phenylethynyl radical with benzene (B151609) can lead to phenanthrene. rsc.org This process involves a barrierless addition of the radical to the benzene ring, forming long-lived intermediates that undergo multiple isomerization steps before a final hydrogen atom loss. rsc.org The pathway involves several high-energy transition states, such as a eurjchem.comyu.edu.jo hydrogen shift with a barrier of 132 kJ mol⁻¹ and a eurjchem.comrsc.org hydrogen shift with a barrier of 135 kJ mol⁻¹. rsc.org Another studied pathway is the formation of phenanthrene from naphthalene (B1677914), which can proceed through the addition of radical di-acetylenic side chains. researchgate.net
In the synthesis of phenanthrene derivatives, theoretical calculations have been crucial for understanding reaction mechanisms and regioselectivity. For instance, in the palladium-catalyzed synthesis of 9,10-dihydrophenanthrenes, theoretical studies comparing a proposed intramolecular Heck mechanism against an electrocyclic pathway found the Heck mechanism to be lower in energy. espublisher.com Similarly, in the polar Diels-Alder reactions used to produce nitrophenanthrenol derivatives, theoretical calculations successfully predicted the experimentally observed regioselectivity. conicet.gov.ar
Calculated Energies for Bond Cleavage in Phenanthrene
| Reaction Type | Calculated Activation Energy (Ea) | Calculated Reaction Energy (Er) | Reference |
|---|---|---|---|
| C-C Bond Cleavage | 157.39 - 202.34 kcal/mol | 62.639 - 182.423 kcal/mol | eurjchem.comresearchgate.net |
| C-H Bond Cleavage | 161.24 - 163.00 kcal/mol | 116 - 117 kcal/mol | eurjchem.comresearchgate.net |
Applications of 9,10 Phenanthrenediol, Dibenzoate in Advanced Materials and Chemical Technologies
Photoinitiator Systems in Polymer Science
Phenanthrene (B1679779) derivatives, including 9,10-Phenanthrenediol, dibenzoate, are gaining attention in polymer science for their potential use in photoinitiator systems. These systems are crucial for photopolymerization, a process that utilizes light to convert liquid monomers into solid polymers, finding applications in coatings, adhesives, and 3D printing. nih.gov
Design and Mechanism of Phenanthrene-based Photoinitiators
Phenanthrene derivatives are often employed as photosensitizers within two-component or three-component initiating systems, particularly for processes initiated by UV and visible light-emitting diodes (LEDs). bohrium.comrsc.org The design of these systems typically involves the phenanthrene compound paired with a co-initiator, such as an iodonium (B1229267) salt or an amine. nih.govresearchgate.net
The fundamental mechanism relies on an electron transfer process. bohrium.com Upon absorption of light, the phenanthrene photosensitizer is promoted to an excited state. In this energized state, it can interact with the co-initiator. For instance, when paired with an iodonium salt, the excited phenanthrene derivative donates an electron to the salt, which then undergoes fragmentation to generate reactive species (cations and radicals). These species are the ultimate initiators of the polymerization chain reaction. bohrium.comresearchgate.net Similarly, when used with an amine, radicals can be formed that initiate polymerization. acs.org
Researchers have designed various phenanthrene-based structures to optimize light absorption and efficiency. For example, 9-[(E)-2-phenylethenyl]phenanthrene derivatives have been synthesized and tested as photosensitizers for diphenyliodonium (B167342) salts. bohrium.comrsc.org These systems have demonstrated the ability to initiate different types of photopolymerization, including radical, cationic, and hybrid polymerizations, under various light sources like UV-LEDs (385 nm) and visible LEDs (405 nm). bohrium.comrsc.orgacs.org The versatility of these systems allows for the curing of different monomer types, such as acrylates (radical polymerization) and epoxides (cationic polymerization). bohrium.comresearchgate.net
The general mechanism for a two-component system involving a phenanthrene derivative (Phen) as a photosensitizer and an iodonium salt (Iod⁺) can be summarized as:
Light Absorption: Phen + hν → Phen* (excited state)
Electron Transfer: Phen* + Iod⁺ → Phen⁺• + Iod•
Initiator Formation: Iod• → Ar• + ArI (where Ar is an aryl group)
Polymerization Initiation: The generated radicals (Ar•) or cations (Phen⁺• or others formed in subsequent steps) initiate the polymerization of monomers.
Photopolymerization Efficiency and Material Properties
The efficiency of photopolymerization using phenanthrene-based initiators is a key area of research. Studies have shown that the effectiveness of these systems can be comparable to or even exceed that of some commercial photoinitiators, especially under visible light sources like LEDs. acs.org The conversion rate of monomers to polymers is a primary metric for efficiency. For instance, systems using 9-[(E)-2-phenylethenyl]phenanthrene derivatives have been tested for the radical polymerization of trimethylolpropane (B17298) triacrylate (TMPTA) and the cationic polymerization of an epoxy monomer, showing varying degrees of monomer conversion. bohrium.comrsc.org
The properties of the final cured materials are directly influenced by the polymerization process. The use of phenanthrene-based photoinitiators has been successfully applied in 3D printing using Digital Light Processing (DLP) technology. bohrium.comrsc.org These initiating systems can be incorporated into photocurable resins, sometimes with the addition of nanoparticles like titanium oxide or zinc oxide, to create polymer nanocomposites with enhanced properties. bohrium.comresearchgate.net The resulting 3D-printed objects are then characterized for their mechanical and thermal properties using techniques like Dynamic Mechanical Analysis (DMA) and Thermogravimetric Analysis (TGA). researchgate.net
The table below summarizes the application of phenanthrene derivatives in different photopolymerization processes.
| Polymerization Type | Monomers | Initiator System Components | Light Source | Application |
| Radical | Trimethylolpropane triacrylate (TMPTA) | Phenanthrene derivative + Iodonium salt | UV/Vis-LED | Coatings, 3D Printing |
| Cationic | 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane-carboxylate (CADE) | Phenanthrene derivative + Iodonium salt | UV/Vis-LED | Adhesives, 3D Printing |
| Hybrid (Radical/Radical) | Bisphenol A ethoxylate diacrylate (BEDA) + 2-hydroxyethyl methacrylate (B99206) (HEMA) | Phenanthrene derivative + Iodonium salt | UV/Vis-LED | Nanocomposites |
| Hybrid (Cationic/Radical) | CADE + TMPTA + 3,4-epoxycyclohexylmethyl methacrylate | Phenanthrene derivative + Iodonium salt | UV/Vis-LED | Interpenetrating Polymer Networks |
This table is a compilation of data from research on phenanthrene-based photoinitiating systems. rsc.org
Catalysis and Industrial Chemical Processes
Phenanthrene derivatives serve important functions in catalysis and are recognized as key intermediates in environmental processes. Their rigid, aromatic structure makes them suitable scaffolds for ligands in transition metal catalysis and their prevalence as pollutants makes their degradation pathways a significant area of study.
Role of Phenanthrene Derivatives in Transition Metal Catalysis (e.g., N-heterocyclic carbenes from phenanthrenediimines as ligands)
Transition metal-catalyzed reactions are fundamental to modern organic synthesis. benthamdirect.comresearchgate.net The performance of a metal catalyst is heavily dependent on the ligands that coordinate to the metal center. N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands because they form very strong bonds with transition metals and their electronic and steric properties can be easily tuned. scripps.edunih.govsigmaaldrich.com This strong σ-donation stabilizes the metal center and can enhance catalytic activity. rsc.org
While the direct synthesis of NHCs from 9,10-phenanthrenediimines is a specialized area, the principle involves creating a heterocyclic ring system incorporating the nitrogen atoms of the diimine, from which a carbene can be generated. The resulting phenanthrene-fused NHC ligand would offer a rigid and sterically defined environment around the metal center. Such ligands can be instrumental in various catalytic reactions, including C-C and C-heteroatom bond formations. nih.gov The synthesis of metal complexes with N,N'-disubstituted phenanthrenediimines as N-donor ligands has been explored, forming the basis for potential catalytic applications. kazanmedjournal.ru The broader field of phenanthrene chemistry includes numerous examples of palladium-catalyzed reactions for their synthesis, highlighting the strong interplay between phenanthrene structures and transition metal catalysis. researchgate.net
Intermediate in Environmental Degradation Processes of Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent environmental pollutants, many of which are toxic and carcinogenic. pjoes.com Phenanthrene is often used as a model compound to study the environmental fate and biodegradation of PAHs due to its structure being a component of larger carcinogenic PAHs like benzo[a]pyrene. pjoes.comasm.org
Microorganisms, including bacteria and fungi, have evolved pathways to degrade phenanthrene, using it as a source of carbon. pjoes.com In these biodegradation pathways, the stable aromatic ring system is broken down through a series of enzymatic reactions. The initial step typically involves oxidation by monooxygenase or dioxygenase enzymes to form dihydrodiols.
From there, a variety of intermediates can be formed. While 9,10-Phenanthrenediol itself may be a transient species, the related compound 9,10-phenanthrenequinone is a commonly identified intermediate in the degradation pathways of phenanthrene by various microorganisms, such as the fungus Trametes polyzona. nih.govacademie-sciences.frrsc.org The degradation process continues by cleaving the aromatic rings, often leading to the formation of phthalic acid derivatives, which can then be funneled into central metabolism. nih.govresearchgate.net Understanding these intermediate products is crucial, as some degradation derivatives can be more toxic than the parent PAH. nih.gov
The major degradation pathways of phenanthrene generally proceed through intermediates such as:
Phenanthrene-cis-dihydrodiols
9,10-Phenanthrenequinone
1-Hydroxy-2-naphthoic acid
Phthalic acid
Salicylic acid
This list is based on identified metabolites from various microbial degradation studies. nih.govresearchgate.netjmb.or.kr
Conclusion and Future Research Directions
Current State of Research on 9,10-Phenanthrenediol, Dibenzoate and Phenanthrene (B1679779) Derivatives
Research on the specific compound This compound is sparse, with its presence in scientific literature largely confined to chemical databases and catalogs. nih.govepa.gov It is identified by its chemical formula, C₂₈H₁₈O₄, and CAS number, 71310-31-1. nih.govepa.gov The parent compound, 9,10-Phenanthrenediol, serves as a foundational structure. nist.gov However, dedicated studies on the synthesis, biological activity, or material properties of the dibenzoate derivative are not prominent in current research.
In contrast, the broader class of phenanthrene derivatives is the subject of extensive and vibrant investigation. These compounds, which feature the core three-ring phenanthrene structure, are explored for a wide array of applications, stemming from their diverse chemical and physical properties.
Key Research Areas for Phenanthrene Derivatives:
Medicinal Chemistry and Pharmacology: A significant portion of research focuses on the biological activities of phenanthrenes. Many are isolated from natural sources, particularly from plants in the Orchidaceae and Juncaceae families, and are investigated for their therapeutic potential. researchgate.netbohrium.comacs.org Studies have demonstrated a range of effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. bohrium.comacs.orgacademie-sciences.fr The planar structure of phenanthrene allows some derivatives to intercalate with DNA, making them promising candidates for anticancer agents. nih.gov
Organic Synthesis: There is a continuous effort to develop more efficient and novel methods for synthesizing phenanthrene derivatives. academie-sciences.fr Techniques such as Heck coupling, oxidative photocyclization, and Diels-Alder reactions are employed to create a variety of substituted phenanthrenes, allowing for the fine-tuning of their properties. academie-sciences.frresearchgate.net
Materials Science: The unique electronic and photophysical properties of phenanthrenes make them attractive for applications in optoelectronics. academie-sciences.fr Research is underway to utilize these compounds as emitters in Organic Light-Emitting Diodes (OLEDs) and as donor materials in organic solar cells. academie-sciences.frresearchgate.net
| Research Area | Key Findings and Focus | Relevant Compound Examples | Citation |
|---|---|---|---|
| Medicinal Chemistry | Anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. Many derivatives are isolated from medicinal plants. | Denbinobin, Effusol, Moscatilin | researchgate.netbohrium.comacs.org |
| Organic Synthesis | Development of efficient synthetic routes like Heck coupling and photocyclization to create novel derivatives. | Substituted Phenanthrenequinones, Cyanophenanthrenes | academie-sciences.fracademie-sciences.fr |
| Materials Science | Investigation of electronic and optical properties for use in OLEDs and organic solar cells. | Phenanthrene-based copolymers, Halogenated Phenanthrenes | academie-sciences.frresearchgate.net |
Identification of Knowledge Gaps and Emerging Research Avenues
Despite significant progress, the full potential of phenanthrene derivatives is yet to be unlocked. Several knowledge gaps persist, which in turn illuminate emerging avenues for future research.
Identified Knowledge Gaps:
Limited Pharmacological Data: For many synthesized and isolated phenanthrene derivatives, comprehensive pharmacological studies are lacking. academie-sciences.fr There is a need for more in-depth research to move beyond initial screening and understand the mechanisms of action.
Structure-Activity Relationship (SAR): While it is known that substituents on the phenanthrene core influence its activity, the precise SAR is not fully understood for many biological targets. academie-sciences.fr A systematic approach to modifying the phenanthrene skeleton and evaluating the corresponding changes in activity is needed. academie-sciences.fr
Toxicology of Mixtures: Humans and ecosystems are often exposed to complex mixtures of polycyclic aromatic compounds (PACs), including phenanthrenes, from environmental sources. nih.govresearchgate.net A significant knowledge gap exists in understanding the synergistic or antagonistic toxic effects of these real-world mixtures. researchgate.net
Emerging Research Avenues:
Targeted Drug Design: Future research will likely focus on the rational design of phenanthrene derivatives that target specific biological pathways or molecules. This includes creating fused heterocyclic systems (like phenanthroimidazoles) and conjugates with other pharmacologically important molecules to enhance efficacy and reduce side effects. nih.gov
Advanced Materials: An exciting frontier is the development of phenanthrene-based materials for advanced technologies. This includes designing molecules with tailored HOMO/LUMO energy levels for more efficient organic solar cells and exploring their use in organic field-effect transistors. researchgate.netnih.gov The effect of halogenation on electronic and optical properties is also a promising area of study.
Chemotaxonomic and Natural Product Discovery: The unique substitution patterns of phenanthrenes found in specific plant families suggest they can be used as chemotaxonomic markers. acs.org Continued exploration of new plant species, particularly orchids, is expected to yield novel phenanthrene structures with unique biological activities. acs.orgnih.govacs.org
Interdisciplinary Research Prospects and Technological Impact
The future of phenanthrene research is inherently interdisciplinary, requiring collaboration across traditional scientific boundaries. The potential technological impact of this research is substantial, spanning medicine, electronics, and environmental science.
Interdisciplinary Prospects:
Chemistry-Biology Interface: The development of new therapeutic agents will require close collaboration between synthetic organic chemists, who create the molecules, and pharmacologists and biochemists, who evaluate their biological effects. academie-sciences.frnih.gov
Materials Science and Engineering: Translating the promising electronic properties of phenanthrene derivatives into functional devices like flexible displays or efficient solar panels necessitates a partnership between materials chemists and engineers. academie-sciences.frresearchgate.net
Environmental and Astro-Chemistry: Understanding the environmental footprint of phenanthrenes involves environmental scientists and toxicologists. nih.govresearchgate.net In a more esoteric intersection, the study of phenanthrene and pyrene (B120774) mixtures as synthetic mimics for cosmic dust brings together organic chemistry and astrophysics. acs.org
Potential Technological Impact:
Pharmaceuticals: The development of new drugs based on phenanthrene scaffolds could lead to novel treatments for cancer and inflammatory diseases. acs.orggoogle.com
Organic Electronics: Phenanthrene-based materials could contribute to the creation of cheaper, more efficient, and flexible electronic devices, impacting consumer electronics and renewable energy sectors. researchgate.net
Bioremediation: Research into microorganisms capable of degrading phenanthrene could lead to improved technologies for cleaning up sites contaminated with polycyclic aromatic hydrocarbons. taylorandfrancis.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9,10-phenanthrenediol and its dibenzoate derivatives?
- Methodology :
-
Reduction of 9,10-Phenanthrenedione : The diol can be synthesized via reduction of 9,10-phenanthrenedione using diisobutylaluminum hydride (DIBAL-H) in anhydrous conditions .
-
Esterification : Dibenzoate derivatives are prepared by reacting 9,10-phenanthrenediol with benzoyl chloride in the presence of a base (e.g., pyridine) under reflux. Purification often involves column chromatography or recrystallization .
-
Yield Optimization : Initial yields for oxide derivatives (e.g., 9,10-phenanthrene oxide) are ~42%, suggesting the need for optimization via temperature control or catalyst screening .
- Key Data :
| Starting Material | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 9,10-Phenanthrenedione | DIBAL-H, THF, 0°C | 9,10-Phenanthrenediol | ~75% | |
| 9,10-Phenanthrenediol | Benzoyl chloride, pyridine | Dibenzoate derivative | 60-70% |
Q. How can researchers characterize the purity and structure of 9,10-phenanthrenediol dibenzoate?
- Analytical Techniques :
- Spectroscopy : UV-Vis (λmax ~280 nm for quinone/diol transitions) , IR (O-H stretch at 3200–3400 cm⁻¹ for diol; ester C=O at ~1720 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks at m/z 194.23 (diol) and 352.35 (dibenzoate) .
- Chromatography : HPLC with C18 columns and acetonitrile/water gradients for detecting impurities .
Q. What are common impurities in synthesized 9,10-phenanthrenediol dibenzoate, and how are they resolved?
- Impurities : Unreacted phenanthrenedione, mono-esterified intermediates, or oxidation byproducts .
- Resolution :
- Recrystallization : Use methanol/water mixtures for dibenzoate purification .
- Redox Monitoring : Track diol stability via conductivity measurements during oxidation/reduction cycles .
Advanced Research Questions
Q. How do reaction conditions influence the redox stability of 9,10-phenanthrenediol in catalytic applications?
- Mechanistic Insights :
- The diol is prone to rapid oxidation back to 9,10-phenanthrenedione under aerobic conditions, requiring inert atmospheres (N₂/Ar) for storage .
- Electrochemical studies show reversible redox behavior in aprotic solvents (e.g., DMF), with a half-wave potential (E₁/₂) of −0.85 V vs. SCE .
- Stabilization Strategies :
- Coordination with transition metals (e.g., Cd²⁺ in MOFs) enhances stability and enables catalytic applications .
Q. What computational methods are suitable for modeling the reactivity of 9,10-phenanthrenediol derivatives?
- Approaches :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitutions (e.g., nitration at C2/C7) .
- Molecular Dynamics : Simulate solvent effects on esterification kinetics using implicit solvent models (e.g., COSMO) .
Q. How can contradictory data on fluorescence properties of phenanthrenediol derivatives be reconciled?
- Analysis :
- Fluorescence quantum yields (Φ) vary with substituents (e.g., Φ = 0.12 for dibenzoate vs. 0.08 for oxide derivatives) .
- Contradictions may arise from solvent polarity or aggregation effects. Use time-resolved fluorescence spectroscopy to differentiate excited-state dynamics .
Q. What strategies improve the regioselectivity of electrophilic substitutions on phenanthrenediol-based frameworks?
- Methodology :
- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) to steer nitration/bromination to specific positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack on the phenanthrene core over the furan ring in hybrid systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
